4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one
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Overview
Description
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one is a heterotetracyclic compound that combines fused benzimidazole and isoquinoline moieties. This compound exhibits broad and multifaceted biological activity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one often involves the use of metal reagents and catalysts. One of the earliest comprehensive synthetic routes was provided by Sun and LaVoie in 1996 . Recent developments have focused on improving product selectivity, purity, and cost-effectiveness, as well as incorporating green methods to support environmental and safety improvements .
Industrial Production Methods
Industrial production methods for this compound typically involve visible-light-driven cascade radical cyclization processes. These methods provide efficient and practical routes for the synthesis of various derivatives under mild reaction conditions with excellent functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts and visible-light-mediated photoredox catalysts. The conditions for these reactions are typically mild, supporting the synthesis of complex polycyclic hydrocarbons .
Major Products
The major products formed from these reactions are various derivatives of benzimidazo-fused polycyclic compounds, which have significant pharmaceutical and industrial applications .
Scientific Research Applications
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one involves the inhibition of specific molecular targets such as topoisomerase I and the PKA catalytic subunit. These interactions disrupt essential cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazo-fused polycyclic compounds such as:
Pyrimido[1,2-a]benzimidazoles: Known for their pharmacological use and biological activity.
Isoquinoline-Fused Benzimidazoles: Exhibiting broad biological activity and used in various pharmaceutical applications.
Uniqueness
What sets 4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one apart is its unique combination of benzimidazole and isoquinoline moieties, which confer a broad spectrum of biological activities and make it a versatile compound for scientific research .
Properties
CAS No. |
97416-79-0 |
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Molecular Formula |
C25H15ClN2OS |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
15-(4-chlorophenyl)sulfanyl-7-methyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12(20),13,15,17-nonaen-11-one |
InChI |
InChI=1S/C25H15ClN2OS/c1-14-5-11-20-21(13-14)28-24(27-20)18-4-2-3-17-22(12-10-19(23(17)18)25(28)29)30-16-8-6-15(26)7-9-16/h2-13H,1H3 |
InChI Key |
JRSMCCXXCFDADM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N2C(=O)C4=C5C3=CC=CC5=C(C=C4)SC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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